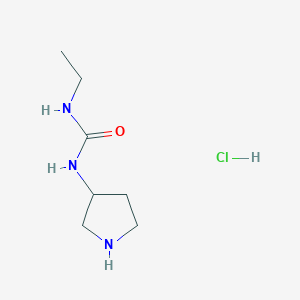![molecular formula C17H17FN2O2 B1448599 N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803592-57-5](/img/structure/B1448599.png)
N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide” is C17H17FN2O2 . The InChI code is 1S/C17H17FN2O2/c1-17(2,3)16(22)20-15-13(5-4-10-19-15)14(21)11-6-8-12(18)9-7-11/h4-10H,1-3H3,(H,19,20,22) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 300.33 .Scientific Research Applications
Anti-Cancer Activity
A study by Hammam et al. (2005) explored the synthesis of 6-Fluorobenzo[b]pyran derivatives. These compounds were tested against human cancer cell lines, including lung, breast, and CNS cancer, and showed significant anticancer activity at low concentrations.
Imaging Agents for Neurodegenerative Disorders
Research by Fookes et al. (2008) focused on synthesizing fluoroethoxy and fluoropropoxy substituted compounds. They found high affinity and selectivity for peripheral benzodiazepine receptors compared to central ones. The synthesized compounds showed potential as imaging agents for PBR expression in neurodegenerative disorders.
Anticonvulsant and Antidepressant Activities
A study by Zhang et al. (2016) involved the synthesis of pyrido[2,3-d]pyrimidine derivatives. These compounds were tested for their potential anticonvulsant and antidepressant effects, with some showing greater efficacy than standard drugs in tests.
Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized N-benzylated derivatives for anti-Alzheimer's activity. Their study highlighted the potential of these compounds in managing Alzheimer's disease, with some showing excellent anti-Alzheimer's profiles.
Fluorescent Probes for Environmental and Biological Sciences
Research by Wang et al. (2012) designed a reaction-based fluorescent probe for detecting toxic benzenethiols. The probe showed high sensitivity and selectivity, suggesting its usefulness in environmental and biological sciences.
Nonlinear Optical Applications
Draguta et al. (2015) investigated binary adducts for nonlinear optical applications. These materials, involving pyridine derivatives, showed stability and transparency across a wide spectrum, indicating potential for technological applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-17(2,3)16(22)20-15-13(5-4-10-19-15)14(21)11-6-8-12(18)9-7-11/h4-10H,1-3H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCLQEMZRJSPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176779 | |
| Record name | Propanamide, N-[3-(4-fluorobenzoyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-57-5 | |
| Record name | Propanamide, N-[3-(4-fluorobenzoyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[3-(4-fluorobenzoyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)


![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)


![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)

![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
